5-chloro-4-fluoro-1H-indazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

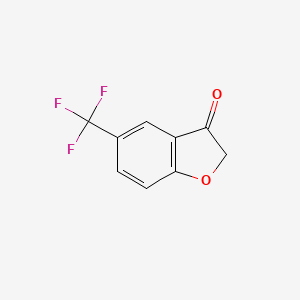

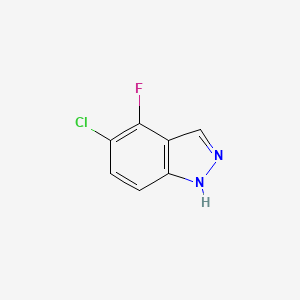

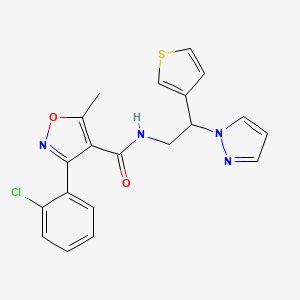

5-chloro-4-fluoro-1H-indazole is a derivative of indazole, which is a heterocyclic aromatic organic compound . The indazole nucleus is a bicyclic ring structure made up of a pyrazole ring fused to a benzene ring . The this compound variant has a chlorine substituent at the 5-position and a fluorine substituent at the 4-position .

Synthesis Analysis

Indazoles can be synthesized through various methods. One common method involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . Another approach involves transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring fused to a benzene ring, with a chlorine substituent at the 5-position and a fluorine substituent at the 4-position . The molecular formula is C7H5FN2 .

Chemical Reactions Analysis

Indazole derivatives can undergo various chemical reactions. For instance, they can be further functionalized via nucleophilic aromatic substitution reactions . They can also participate in transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .

Scientific Research Applications

1. Structural Analysis and Synthesis

Structural and Theoretical Analysis

A study focused on synthesizing and characterizing biologically active 1,2,4-triazole derivatives, including chloro and fluoro derivatives. The research utilized X-ray diffraction, thermal techniques, and quantum mechanical calculations to investigate different intermolecular interactions, providing insights into the nature of such interactions in similar compounds (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

Chemical Transformations

Another study explored the reactivity of indazole with fluoro and chloro compounds. This research is significant for understanding the chemical behavior of indazole derivatives under different conditions, shedding light on potential applications in synthesis (Gale & Wilshire, 1973).

2. Biological and Pharmacological Insights

Enzyme Inhibition Study

Indazole derivatives, including 5-chloro-4-fluoro-1H-indazole, have been studied for their effects on lactoperoxidase (LPO), an enzyme with broad antimicrobial properties. This research provides valuable insights into the potential therapeutic uses of indazole derivatives as enzyme inhibitors (Köksal & Alım, 2018).

Synthetic Cannabinoids Metabolism

Research on synthetic cannabinoids including their fluorinated analogs highlights the metabolic pathways of these compounds. This has implications for understanding the pharmacokinetics and potential therapeutic applications of fluorinated indazoles (Wohlfarth et al., 2015).

3. Material Science and Organic Synthesis

Novel Organic Fluorophores

The development of new fluorophores via oxidative C-H/C-H cross-coupling of 2H-indazoles demonstrates the potential of indazole derivatives in creating functional organic materials for applications like bio-imaging (Cheng et al., 2016).

Herbicides Development

A series of indazole derivatives were synthesized and assessed for herbicidal activity, showcasing the potential of indazole compounds in agriculture and pest management (Hwang et al., 2005).

Safety and Hazards

The safety data sheet for 5-fluoro-1H-indazole indicates that it is harmful if swallowed and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid contact with skin and eyes . In case of contact, it is recommended to wash off with soap and plenty of water .

Mechanism of Action

Target of Action

5-Chloro-4-Fluoro-1H-Indazole is a type of indazole, a heterocyclic aromatic organic compound . Indazoles are key components to functional molecules that are used in a variety of everyday applications . .

Mode of Action

Indazole derivatives have been found to possess a wide variety of biological properties . For instance, some indazole derivatives have been found to inhibit cell growth, which could suggest a potential interaction with cellular growth pathways .

Biochemical Pathways

Indazole derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects . This suggests that indazole derivatives may interact with a variety of biochemical pathways.

Result of Action

Some indazole derivatives have been found to inhibit cell growth, particularly in colon and melanoma cell lines . This suggests that this compound may have similar effects.

Biochemical Analysis

Biochemical Properties

5-Chloro-4-fluoro-1H-indazole, like other indazoles, has been found to interact with various enzymes, proteins, and other biomolecules. For instance, some indazole derivatives have shown anti-inflammatory potential by interacting with cyclo-oxygenase-2 (COX-2), an enzyme involved in inflammation .

Cellular Effects

Indazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

The stability, degradation, and long-term effects on cellular function of indazole derivatives have been studied .

Dosage Effects in Animal Models

Some indazole derivatives have been studied for their effects at different dosages .

Metabolic Pathways

Indazole derivatives are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

Indazole derivatives are known to interact with various transporters or binding proteins .

Subcellular Localization

Some indazole derivatives are known to be directed to specific compartments or organelles .

Properties

IUPAC Name |

5-chloro-4-fluoro-1H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFN2/c8-5-1-2-6-4(7(5)9)3-10-11-6/h1-3H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDIFAUCPRJGIJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NN=C2)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2354073.png)

![8-((2,5-Dimethylphenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2354074.png)

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2354080.png)

![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-7-hydroxy-N-(5-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2354084.png)

![cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol](/img/structure/B2354087.png)

![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(m-tolyl)methanone](/img/structure/B2354089.png)